5-Oxo-2,5-dihydrofuran-3-yl acetate
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Overview
Description
5-Oxo-2,5-dihydrofuran-3-yl acetate is an organic compound with the molecular formula C6H6O4. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of an oxo group at the 5-position and an acetate group at the 3-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-2,5-dihydrofuran-3-yl acetate can be achieved through several methods. One common approach involves the reaction of furan derivatives with acetic anhydride in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the furan derivative being heated with acetic anhydride and a catalytic amount of a Lewis acid such as aluminum chloride.
Another method involves the oxidation of 2,5-dihydrofuran derivatives using oxidizing agents like potassium permanganate or chromium trioxide, followed by acetylation with acetic anhydride. This method allows for the selective introduction of the oxo and acetate groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-2,5-dihydrofuran-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding 5-hydroxy-2,5-dihydrofuran-3-yl acetate.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 5-Hydroxy-2,5-dihydrofuran-3-yl acetate.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-Oxo-2,5-dihydrofuran-3-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of fine chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Oxo-2,5-dihydrofuran-3-yl acetate involves its interaction with various molecular targets and pathways. The oxo group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The acetate group may also influence the compound’s solubility and reactivity, further modulating its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Oxo-4,5-dihydro-2-furylacetic acid: This compound is structurally similar but lacks the acetate group.
2-Oxo-2,3-dihydrofuran-5-acetate: Another related compound with a different substitution pattern on the furan ring.
4,5-Dihydro-5-oxofuran-2-acetate: Similar structure with variations in the position of functional groups.
Uniqueness
5-Oxo-2,5-dihydrofuran-3-yl acetate is unique due to the specific positioning of the oxo and acetate groups, which confer distinct chemical and biological properties
Properties
CAS No. |
21053-88-3 |
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Molecular Formula |
C6H6O4 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
(5-oxo-2H-furan-3-yl) acetate |
InChI |
InChI=1S/C6H6O4/c1-4(7)10-5-2-6(8)9-3-5/h2H,3H2,1H3 |
InChI Key |
QQGUQQDECZZTBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=O)OC1 |
Origin of Product |
United States |
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